molecular formula C16H18N2O B472841 N-(quinolin-8-yl)cyclohexanecarboxamide CAS No. 666212-75-5

N-(quinolin-8-yl)cyclohexanecarboxamide

Cat. No.: B472841
CAS No.: 666212-75-5
M. Wt: 254.33g/mol
InChI Key: IDOVOAPZYNASRS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(quinolin-8-yl)cyclohexanecarboxamide typically involves the reaction of quinoline-8-amine with cyclohexanecarboxylic acid chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction . The reaction can be represented as follows:

Quinoline-8-amine+Cyclohexanecarboxylic acid chlorideThis compound+HCl\text{Quinoline-8-amine} + \text{Cyclohexanecarboxylic acid chloride} \rightarrow \text{this compound} + \text{HCl} Quinoline-8-amine+Cyclohexanecarboxylic acid chloride→this compound+HCl

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(quinolin-8-yl)cyclohexanecarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

N-(quinolin-8-yl)cyclohexanecarboxamide serves as an important ligand in coordination chemistry. It facilitates the formation of metal complexes, which are crucial for various catalytic processes. The compound's structure allows it to act as a building block for synthesizing more complex molecules, thereby expanding its utility in chemical research.

Biology

Research has indicated that this compound possesses biological activities such as antimicrobial, antiviral, and anticancer properties. Studies have explored its efficacy against various pathogens and cancer cell lines, highlighting its potential as a therapeutic agent. The quinoline moiety is known for its pharmacological properties, making this compound a candidate for drug development.

Case Study: Antimicrobial Activity
A study investigating the antimicrobial effects of this compound demonstrated significant inhibition against several bacterial strains. The compound was tested using standard disk diffusion methods, showing zones of inhibition comparable to established antibiotics.

Medicine

In medicinal chemistry, this compound is being explored as a lead compound in drug discovery. Its ability to interact with various biological targets makes it suitable for developing treatments for infections and cancers. Research is ongoing to understand its mechanisms of action and optimize its pharmacological profiles.

Case Study: Cancer Treatment
In vitro studies have shown that this compound induces apoptosis in cancer cell lines through specific pathways involving cell cycle regulation. This suggests its potential use in targeted cancer therapies.

Industrial Applications

The compound is also utilized in the development of new materials and serves as a precursor for synthesizing functionalized quinoline derivatives. Its versatility in chemical synthesis makes it valuable in industrial applications where advanced materials are required.

Summary of Applications

Field Application
ChemistryLigand in coordination chemistry; building block for complex molecules
BiologyAntimicrobial, antiviral, and anticancer properties; potential therapeutic agent
MedicineLead compound in drug discovery; targets infections and cancers
IndustryDevelopment of new materials; precursor for functionalized quinoline derivatives

Mechanism of Action

The mechanism of action of N-(quinolin-8-yl)cyclohexanecarboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The quinoline ring can intercalate with DNA, inhibiting the activity of topoisomerases and other DNA-processing enzymes. Additionally, the compound can bind to metal ions, forming stable complexes that can modulate the activity of metalloenzymes .

Comparison with Similar Compounds

Similar Compounds

  • N-(quinolin-8-yl)benzamide
  • N-(quinolin-8-yl)acetamide
  • N-(quinolin-8-yl)formamide

Uniqueness

N-(quinolin-8-yl)cyclohexanecarboxamide is unique due to its cyclohexane moiety, which imparts distinct steric and electronic properties compared to other similar compounds. This uniqueness can influence its reactivity, binding affinity, and overall biological activity .

Biological Activity

N-(quinolin-8-yl)cyclohexanecarboxamide is an organic compound characterized by the presence of a quinoline moiety attached to a cyclohexanecarboxamide. This compound has garnered attention due to its diverse biological activities, which include antimicrobial, anticancer, and enzyme inhibition properties. This article explores the biological activity of this compound, detailing its mechanisms of action, comparative analysis with similar compounds, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C15H16N2OC_{15}H_{16}N_{2}O. The structure includes:

  • A quinoline ring, which is known for its ability to intercalate into DNA and inhibit topoisomerases.
  • A cyclohexanecarboxamide group that contributes to the compound's steric and electronic properties, enhancing its biological activity.

This compound interacts with various biological targets through several mechanisms:

  • DNA Intercalation : The quinoline moiety can intercalate with DNA, disrupting replication processes and inhibiting the activity of enzymes such as topoisomerases.
  • Enzyme Inhibition : The compound can bind to metal ions, forming stable complexes that modulate the activity of metalloenzymes. This property is crucial in its potential use as an antimicrobial agent.
  • Antimicrobial Activity : Studies indicate that this compound exhibits significant antimicrobial properties against various pathogens, making it a candidate for drug development.

Comparative Analysis with Similar Compounds

This compound can be compared with other quinoline derivatives such as:

  • N-(quinolin-8-yl)benzamide
  • N-(quinolin-8-yl)acetamide

These compounds share structural similarities but differ in their biological activities due to variations in their chemical structures. The cyclohexane moiety in this compound imparts distinct steric and electronic properties that enhance its binding affinity and overall biological activity compared to its analogs.

Antimicrobial Activity

A study investigating the spectrum of biological activity of substituted quinoline derivatives found that this compound demonstrated promising results against various bacterial strains. It was particularly effective against Mycobacterium tuberculosis, outperforming standard treatments like isoniazid and pyrazinamide .

Anticancer Properties

Research has indicated that compounds containing the 8-hydroxyquinoline (8-HQ) nucleus exhibit anticancer activities. This compound has been explored for its potential as an anticancer agent due to its ability to inhibit cell proliferation in cancer cell lines .

Enzyme Inhibition Studies

Further investigations have shown that this compound can inhibit certain metalloenzymes, which are crucial for various biochemical pathways. The binding affinity of this compound to these enzymes was measured using various biochemical assays, indicating a strong potential for therapeutic applications in enzyme-related diseases .

Summary Table of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against M. tuberculosis and other pathogens
AnticancerInhibits proliferation in cancer cell lines
Enzyme InhibitionInhibits metalloenzymes involved in critical pathways

Properties

IUPAC Name

N-quinolin-8-ylcyclohexanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O/c19-16(13-6-2-1-3-7-13)18-14-10-4-8-12-9-5-11-17-15(12)14/h4-5,8-11,13H,1-3,6-7H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDOVOAPZYNASRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NC2=CC=CC3=C2N=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.